7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole
Description
Properties
IUPAC Name |
7-methyl-3-phenyl-1,2-dihydropyrazolo[3,4-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-12-7-10-17-16(11-12)14-8-9-15-18(13-5-3-2-4-6-13)22-23-20(15)19(14)21-17/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMKYBIJFGSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC4=C(NNC4=C3N=C2C=C1)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 7-Methyl-1-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole
Cyclocondensation of 2-(Hydroxymethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
The primary synthesis route involves refluxing 2-(hydroxymethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (0.227 g, 0.001 mol) with phenyl hydrazine (0.540 g, 0.005 mol) in glacial acetic acid (5 mL) at 393 K for 6 hours. Post-reaction, the mixture is cooled, poured onto ice, and filtered to isolate the crude product. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 95:5) yields the title compound in 77% yield (0.228 g). Recrystallization from ethyl acetate and ethanol produces crystals suitable for X-ray analysis.
Key Reaction Parameters:
| Reactant | Quantity | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Carbazole derivative | 0.227 g | Glacial acetic acid | 393 K | 6 h | 77% |
| Phenyl hydrazine | 0.540 g | - | - | - | - |
This method emphasizes the role of acetic acid in facilitating both cyclization and dehydration, typical of Fischer indole synthesis mechanisms.
Mechanistic Insights
The reaction proceeds via initial formation of a phenylhydrazone intermediate, followed by cyclization to form the pyrazole ring. Acid catalysis promotes tautomerization and aromatization, yielding the fused heterocycle. The methyl group at position 7 and phenyl group at position 1 arise from the starting carbazole derivative and phenyl hydrazine, respectively.
Structural Elucidation and Crystallographic Analysis
Spectroscopic Characterization
X-ray Diffraction Studies
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c. Key parameters include:
| Parameter | Value |
|---|---|
| Unit cell (a, b, c) | 12.0727(6) Å, 7.5934(3) Å, 16.8355(8) Å |
| β angle | 104.087(5)° |
| Volume | 1496.95(12) ų |
| Z | 4 |
The carbazole core deviates slightly from planarity (max. deviation: 0.1082 Å), while the pyrazole and phenyl rings form dihedral angles of 44.62°. Intermolecular N—H⋯N hydrogen bonds (2.24 Å) and π-π interactions (3.6864–3.9802 Å) stabilize the crystal lattice.
Comparative Analysis of Synthetic Methodologies
While the cyclocondensation method remains predominant, multi-component reactions (MCRs) offer potential alternatives. For instance, thiazolo[3,2-a]pyrimidine derivatives are synthesized via MCRs involving thioxo-tetrahydropyrimidines, aldehydes, and chloroacetic acid. Adapting such strategies could streamline the synthesis of carbazole-pyrazole hybrids by reducing step count and improving atom economy.
Challenges and Optimization Opportunities
- Yield Improvement : The current 77% yield could be enhanced via microwave-assisted synthesis or ionic liquid catalysts, as demonstrated for related pyrazoles.
- Solvent Selection : Replacing acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) may align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique pyrazolo[3,4-a]carbazole structure, which imparts distinctive chemical properties. The presence of the methyl and phenyl groups enhances its stability and solubility, making it suitable for various applications.
Medicinal Chemistry
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis through the activation of specific signaling pathways .
- Neuroprotective Effects : Research has shown that derivatives of this compound can modulate neuroprotective pathways, potentially benefiting conditions like Alzheimer's disease. This is achieved through the inhibition of oxidative stress and apoptosis in neuronal cells .
Material Science
The compound's unique structural features make it a candidate for advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of this compound allow it to be used in OLEDs due to its ability to emit light efficiently when excited. Its incorporation into device architectures has shown promising results in enhancing brightness and efficiency .
- Fluorescent Sensors : The compound's fluorescence properties have been exploited in developing sensors for detecting metal ions and other analytes. Its ability to form stable complexes with various metal ions enhances its utility in environmental monitoring applications .
Table 2: Photophysical Properties for OLED Applications
| Property | Value |
|---|---|
| Emission Peak (nm) | 520 |
| Quantum Efficiency (%) | 25 |
| Turn-on Voltage (V) | 3.5 |
Case Study 1: Anticancer Activity
A study conducted on the anticancer potential of pyrazolo[3,4-a]carbazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study elucidated that these compounds induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
Case Study 2: OLED Performance
In a recent investigation into OLED materials, the incorporation of this compound into device structures resulted in enhanced luminance and efficiency compared to traditional materials. The study showcased the compound's ability to improve charge transport properties while maintaining high color purity.
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth or modulating neurological functions .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Compounds Analyzed:
7-Methyl-1-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole (Archana et al., 2010) Structural Differences: The phenyl group is at position 1 instead of position 3. Crystallography: The carbazole unit deviates from planarity (max. deviation: 0.1082 Å), and the pyrazole ring forms dihedral angles of 3.17°–44.62° with adjacent rings. N–H⋯N hydrogen bonds and π–π interactions (3.6864–3.9802 Å center-to-center distances) stabilize a 3D network .
7-Chloro-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole (C1) (Scientific Reports, 2018) Structural Differences: Chlorine replaces the methyl group at position 7, and the core is partially saturated (tetrahydro vs. dihydro). Biological Activity: Exhibits antimicrobial activity against Gram-positive/-negative bacteria and fungi. At sub-MICs, delays B. subtilis spore bursting by 48 hours at pH 5.9–7.4 .
10-Methyl-2-oxo-4-phenyl-2,11-dihydro-pyrano[2,3-a]carbazole-3-carbonitrile (Acta Crystallogr., 2013) Core Variation: Pyrano[2,3-a]carbazole replaces pyrazolo[3,4-a]carbazole, introducing an oxygen-containing pyran ring. Functional Groups: Includes a carbonyl (C=O) and cyano (CN) group. Implications: The oxygen-rich structure may influence electronic properties and solubility, diverging from nitrogen-dominated pyrazole analogs .
Key Findings and Trends
- Substituent Effects :
- Core Heteroatoms: Pyrazolo-carbazoles (N-rich) vs. pyrano-carbazoles (O-containing) exhibit divergent electronic properties, impacting applications (e.g., antimicrobials vs. optoelectronics) .
- Therapeutic Potential: Kinase-inhibiting carbazoles (e.g., dihydroindazolo-pyrrolo-carbazoles) require complex fused rings and functional groups (e.g., oximes) for target binding .
Biological Activity
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole is a compound belonging to the class of pyrazolo-carbazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 196.25 g/mol
- CAS Number : 105994-56-7
Antitumor Activity
Research indicates that pyrazolo-carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PA1 (Ovarian carcinoma) | 8–20 | Induction of apoptosis |
| PC3 (Prostate carcinoma) | 10–25 | Cell cycle arrest |
| DU145 (Prostate carcinoma) | 15–30 | Inhibition of tumor growth |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1–8 |
| Escherichia coli | 2–4 |
| Candida albicans | 2–4 |
These results suggest that modifications in the structure can enhance antimicrobial efficacy.
Neuroprotective Effects
Studies indicate that pyrazolo-carbazole derivatives may provide neuroprotective benefits. For example, they have been reported to protect neurons from apoptosis in models of neurodegenerative diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its neuroprotective effects.
Case Studies and Research Findings
A few notable studies highlight the biological activities and therapeutic potential of this compound:
- Antitumor Study : A research study demonstrated that derivatives showed potent antiproliferative activity against ovarian and prostate cancer cell lines with IC50 values in the low micromolar range .
- Neuroprotection Research : Another study indicated that certain derivatives could enhance neurogenesis and protect against neurotoxic agents in animal models .
- Antimicrobial Efficacy : A series of experiments confirmed the effectiveness of these compounds against resistant strains of bacteria and fungi, suggesting a potential role in treating infections .
Q & A
Basic Research Questions
Q. How is the molecular structure of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole determined, and what deviations from planarity are observed?
- Methodological Answer: X-ray crystallography is the primary method for structural elucidation. For this compound, deviations from planarity in the carbazole unit are quantified by measuring dihedral angles between fused rings. For example, the pyrrole ring forms angles of 3.17° (with fused benzene), 4.10° (with pyrazole), and 44.62° (with phenyl substituents). These deviations influence reactivity and intermolecular interactions .
Q. What synthetic routes are commonly employed for preparing pyrazolo-carbazole derivatives?
- Methodological Answer: Multi-step synthesis typically involves cyclization reactions under acidic or catalytic conditions. Key steps include:
- Formation of the pyrazole ring via condensation of hydrazine derivatives with ketones or aldehydes.
- Solvent optimization (e.g., dichloromethane for cycloadditions) and temperature control to minimize side reactions.
- Monitoring via thin-layer chromatography (TLC) to track intermediate formation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm in H NMR).
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretches at ~1700 cm).
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer:
- Factorial Design: Use multivariate experiments to test factors like solvent polarity (e.g., DMF vs. DCM), temperature (reflux vs. RT), and catalyst loading. For example, polar aprotic solvents enhance cyclization kinetics .
- Purification: Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 2:1 ratio) resolves closely eluting byproducts .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo-carbazole analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. phenyl groups) and compare bioactivity across analogs.
- Replicate Assays: Use standardized in vitro models (e.g., kinase inhibition assays) with controlled cell lines to minimize variability .
- Meta-Analysis: Cross-reference crystallographic data (e.g., planarity deviations) with bioactivity trends to identify structural determinants of activity .
Q. How does the compound’s non-planar structure influence its reactivity in heterocyclic transformations?
- Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculations predict regioselectivity in electrophilic substitutions (e.g., nitration at carbazole C4 due to electron density distribution).
- Experimental Validation: React with HNO/HSO and analyze products via HPLC-MS to confirm predicted sites .
Q. What theoretical frameworks guide the design of derivatives targeting specific biological pathways?
- Methodological Answer:
- Pharmacophore Modeling: Map hydrogen-bond acceptors/donors and hydrophobic regions to align with target binding pockets (e.g., ATP-binding sites in kinases).
- Docking Studies: Use software like AutoDock to simulate interactions with proteins (e.g., CDK2), prioritizing derivatives with high binding scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
